Lead diphenyl acid propionate
Description
Lead diphenyl acid propionate is an organometallic compound with the general formula Pb(C₆H₅)₂(C₃H₅O₂)₂·xH₂O, where the lead atom is coordinated by two phenyl groups and two propionate anions. It is synthesized by reacting lead tetraphenyl with propionic acid in a solvent such as benzene or xylene . The compound crystallizes as a white, crystalline solid with a melting point of 168–169°C and decomposes at 230–235°C . It exhibits moderate solubility in hot alcohol and benzene but is less soluble in cold water or ether .
Properties
CAS No. |
56764-40-0 |
|---|---|
Molecular Formula |
C18H20O4Pb |
Molecular Weight |
507 g/mol |
IUPAC Name |
[diphenyl(propanoyloxy)plumbyl] propanoate |
InChI |
InChI=1S/2C6H5.2C3H6O2.Pb/c2*1-2-4-6-5-3-1;2*1-2-3(4)5;/h2*1-5H;2*2H2,1H3,(H,4,5);/q;;;;+2/p-2 |
InChI Key |
BWOREAPMHKDVSC-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lead diphenyl acid propionate typically involves the reaction of diphenyl acid with lead salts in the presence of propionic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Lead diphenyl acid propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions may convert the lead component to different oxidation states.
Substitution: The diphenyl and propionate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Lead diphenyl acid propionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role in drug delivery systems.
Industry: It can be used in the production of specialized materials or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of lead diphenyl acid propionate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lead Diphenyl Carboxylates
Lead diphenyl carboxylates share the general structure Pb(C₆H₅)₂(RCOO)₂ , where R varies by the carboxylic acid used. Key comparisons include:
Table 1: Physical and Chemical Properties of Lead Diphenyl Carboxylates
Key Observations :
- Melting Points : The melting point decreases as the carboxylate chain lengthens (e.g., acetate > propionate ≈ valerate). This trend correlates with weaker intermolecular forces in longer-chain derivatives .
- Thermal Stability: Lead diphenyl oxalate exhibits higher thermal stability (decomposition >280°C), likely due to the stronger coordination of the oxalate anion compared to monocarboxylates .
- Solubility : Acetate derivatives show higher aqueous solubility, whereas propionate and valerate are more soluble in organic solvents .
Comparison with Other Organometallic Propionates
Phenylmercuric Propionate
- Formula: C₆H₅HgO₂CC₂H₅
- Melting Point: 165°C
- Solubility: Soluble in water, alcohol, and benzene .
- Contrast : Despite structural similarities (aryl-metal-propionate), phenylmercuric propionate has a lower melting point and higher aqueous solubility than this compound. This reflects mercury’s lower electronegativity and weaker metal-oxygen bonds compared to lead .
Thallium Diphenyl Acid Propionate
Functional Analogues in Pharmaceuticals
For example:
Q & A
Q. Methodological Notes
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